(5Z)-2-imino-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Overview
Description
(5Z)-2-imino-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a complex heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with a thiazole ring and a nitrophenyl group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-imino-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one typically involves a multi-step process. One common method involves the condensation of 4-nitrobenzaldehyde with 2-furylmethylamine to form an intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide and 2-bromoacetylthiazole under reflux conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-imino-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Catalysts: Acid or base catalysts, transition metal catalysts
Major Products Formed
Oxidation Products: Corresponding oxides of the compound
Reduction Products: Amino derivatives of the compound
Substitution Products: Alkylated or acylated derivatives
Scientific Research Applications
(5Z)-2-imino-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of (5Z)-2-imino-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The presence of the nitrophenyl group allows for interactions with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
(5Z)-2-imino-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring, thiazole ring, and nitrophenyl group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(5Z)-2-imino-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O4S2/c18-16-20(17-19-7-8-26-17)15(22)14(27-16)9-12-5-6-13(25-12)10-1-3-11(4-2-10)21(23)24/h1-9,18H/b14-9-,18-16? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKKWKRFTOLTCW-PHUAOCSASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=N)S3)C4=NC=CS4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=N)S3)C4=NC=CS4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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